molecular formula C24H42N4O2S B406945 8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 329705-16-0

8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B406945
CAS RN: 329705-16-0
M. Wt: 450.7g/mol
InChI Key: NFIYBHPFOZYAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as DSH, is a novel purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including drug development, biochemistry, and molecular biology. DSH is a heterocyclic compound that contains a purine ring, which is a building block of DNA and RNA.

Mechanism of Action

The mechanism of action of 8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is based on its ability to interact with nucleic acids and proteins. This compound binds to the active site of enzymes that are involved in nucleic acid synthesis, thereby inhibiting their activity. In addition, this compound can intercalate into the DNA double helix, causing structural distortions and preventing DNA replication and transcription. Furthermore, this compound can bind to proteins that are involved in viral replication, thereby inhibiting their function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including antiviral, anticancer, and antimicrobial activities. This compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Advantages and Limitations for Lab Experiments

8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be synthesized by a simple and efficient method, and it is stable under a wide range of conditions. Furthermore, this compound has low toxicity, making it suitable for use in cell culture and animal studies. However, this compound has some limitations, including its limited solubility in water and its potential for nonspecific binding to proteins and nucleic acids.

Future Directions

There are several future directions for research on 8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, including the development of new derivatives with improved antiviral and anticancer activity, the study of its interactions with nucleic acids and proteins at the atomic level, and the investigation of its potential use as a therapeutic agent for viral infections and cancer. Additionally, this compound can be used as a tool to study the mechanism of action of various enzymes and proteins, providing insights into their function and potential targets for drug development.

Synthesis Methods

8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized by a simple and efficient method, which involves the reaction of 7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione with dodecanethiol in the presence of a base catalyst. The reaction proceeds through the formation of a sulfonium intermediate, which is subsequently converted to this compound by elimination of the leaving group. The yield of this compound can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.

Scientific Research Applications

8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in drug development, biochemistry, and molecular biology. In drug development, this compound has been shown to exhibit potent antiviral activity against a broad range of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. This compound acts by inhibiting the viral replication process, thereby preventing the virus from spreading to other cells. Additionally, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
In biochemistry and molecular biology, this compound has been used as a tool to study the mechanism of action of various enzymes, including DNA polymerases, RNA polymerases, and reverse transcriptases. This compound acts as a competitive inhibitor of these enzymes, thereby providing insights into their catalytic mechanisms and interactions with other molecules. Furthermore, this compound has been used as a fluorescent probe to detect nucleic acids and proteins in biological samples.

properties

IUPAC Name

8-dodecylsulfanyl-7-hexyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4O2S/c1-4-6-8-10-11-12-13-14-15-17-19-31-24-25-21-20(22(29)26-23(30)27(21)3)28(24)18-16-9-7-5-2/h4-19H2,1-3H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIYBHPFOZYAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NC2=C(N1CCCCCC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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